![molecular formula C8H9IO B101308 4-Iodo-2,3-dimethylphenol CAS No. 17938-69-1](/img/structure/B101308.png)
4-Iodo-2,3-dimethylphenol
Overview
Description
4-Iodo-2,3-dimethylphenol: is an organic compound with the molecular formula C8H9IO . It is a phenolic compound characterized by the presence of an iodine atom at the fourth position and two methyl groups at the second and third positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Iodo-2,3-dimethylphenol typically involves the iodination of 2,3-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
4-Iodo-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2,3-dimethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Iodo-2,3-dimethylphenol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds. The presence of iodine and methyl groups enhances its reactivity and selectivity in electrophilic aromatic substitution reactions.
Reaction Pathways
The compound can undergo several types of reactions:
- Oxidation : The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
- Reduction : The iodine atom can be reduced to yield 2,3-dimethylphenol.
- Substitution : The iodine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions.
Biological Applications
Enzyme Interaction Studies
The phenolic structure of this compound makes it a candidate for studying enzyme interactions and inhibition. Its ability to mimic natural substrates allows researchers to investigate the mechanisms of enzyme action and the effects of inhibitors.
Cytotoxicity Research
A study examined the cytotoxic effects of various iodo-phenolics, including this compound. It was found to exhibit significant cytotoxicity against mammalian cells, indicating potential implications for environmental health, especially in oil and gas wastewater contexts where such compounds are prevalent .
Medicinal Chemistry
Lead Compound for Drug Development
Due to its structural similarity to bioactive phenols, this compound may serve as a lead compound in the development of pharmaceuticals. Its interactions with specific enzymes or receptors could lead to novel therapeutic agents targeting various diseases.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique properties allow for the creation of materials with tailored functionalities .
Case Studies
- Cytotoxicity of Iodo-Phenolics : A study on the cytotoxic effects of iodo-phenolics revealed that this compound was among those with significant toxicity levels when tested against mammalian cells. This research highlights its potential environmental impact and raises concerns regarding its presence in treated wastewater .
- Synthesis Pathways : Research into synthetic pathways for producing this compound demonstrated efficient methods using electrophilic aromatic substitution reactions under optimized conditions. This study emphasized the importance of reaction parameters such as temperature and reagent concentration for maximizing yield.
Mechanism of Action
The mechanism of action of 4-Iodo-2,3-dimethylphenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-Iodo-2,6-dimethylphenol: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
2,3-Dimethylphenol: Lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodophenol:
Uniqueness:
4-Iodo-2,3-dimethylphenol is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This arrangement influences its electronic properties, making it a valuable compound for various chemical reactions and applications. The presence of both electron-donating (methyl groups) and electron-withdrawing (iodine) substituents provides a unique balance that can be exploited in synthetic chemistry.
Biological Activity
4-Iodo-2,3-dimethylphenol is an aromatic compound characterized by the presence of both iodine and hydroxyl functional groups on a dimethyl-substituted phenolic ring. It has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential applications.
- Molecular Formula : C₈H₉IO
- Molecular Weight : 248.06 g/mol
- Melting Point : 100 °C to 104 °C
- Solubility : Soluble in organic solvents like methanol
The compound's unique structure, with iodine at the para position relative to the hydroxyl group, significantly influences its chemical reactivity and biological activity compared to related compounds.
Interaction with Cytochrome P450
Research indicates that this compound may influence metabolic pathways involving cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various drugs and xenobiotics in the liver. The modulation of cytochrome P450 activity can have significant implications for drug metabolism and toxicity .
Enzyme Inhibition Studies
The phenolic structure of this compound suggests its potential as an inhibitor of various enzymes. Preliminary studies have shown that compounds with similar structures can interact with sodium channels and other membrane proteins. For instance, structural analogues of propofol have been shown to block sodium channels effectively, indicating that this compound might exhibit similar properties .
The mechanism of action for this compound involves several pathways:
- Oxidation : The hydroxyl group can be oxidized to form quinones or other derivatives.
- Reduction : The iodine atom can be reduced to yield the corresponding phenol.
- Substitution Reactions : The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution .
These reactions allow for the exploration of various biological targets and the synthesis of potential pharmacological agents.
Case Studies and Research Findings
- Sodium Channel Blockade : A study demonstrated that halogenated structural analogues of propofol, including this compound, have high potency in blocking sodium channels. This property was characterized by measuring IC50 values in different voltage-operated sodium channels .
- Enzyme Interaction Potential : The compound's structural features make it a candidate for studying enzyme interactions and inhibition. Its unique balance between electron-withdrawing (iodine) and electron-donating (methyl groups) substituents could be exploited in drug design .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Dimethylphenol | C₈H₁₀O | Lacks halogen substitution; more hydrophobic |
2,6-Dimethylphenol | C₈H₁₀O | Different positioning of methyl groups |
4-Iodo-2,6-dimethylphenol | C₈H₉IO | Iodine at para position; different methyl placement |
4-Bromo-2,3-dimethylphenol | C₈H₉BrO | Bromine instead of iodine; different reactivity |
The presence of iodine in this compound significantly alters its chemical reactivity and biological activity compared to these similar compounds .
Properties
IUPAC Name |
4-iodo-2,3-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSRHWKZLHNAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600237 | |
Record name | 4-Iodo-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-69-1 | |
Record name | 4-Iodo-2,3-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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